2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their various biological activities . They are characterized by a bicyclic heteroaromatic structure, which includes a thiophene and a pyridine ring . The presence of a carboxamide moiety in these compounds can lead to interactions with various enzymes and proteins, potentially inhibiting their activity .
Synthesis Analysis
Thieno[2,3-c]pyridine derivatives can be synthesized using various techniques. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The compounds are then characterized by elemental analysis, IR, MS, and NMR .Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by the presence of a bicyclic heteroaromatic motif, which is frequently used as an ATP-mimetic kinase inhibitor . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Mechanism of Action
Target of Action
Similar compounds, such as thienopyridine derivatives, have been found to exhibit a wide range of biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects . The specific targets for these effects often involve various enzymes and proteins .
Mode of Action
It is known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
These effects would likely involve changes in enzyme activity and protein function, leading to downstream effects on cellular processes .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-20-8-7-12-13(9-20)24-17(14(12)15(18)21)19-16(22)10-3-5-11(23-2)6-4-10;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHPZFRPXAURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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